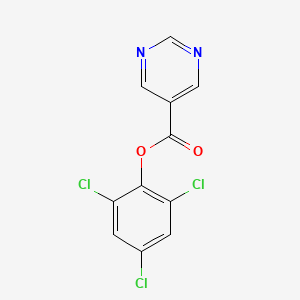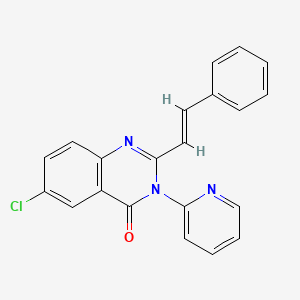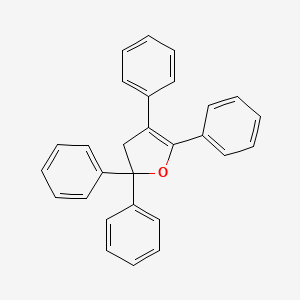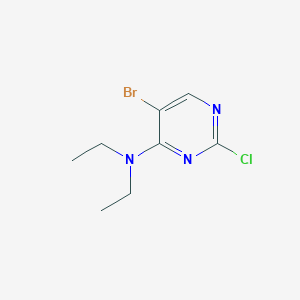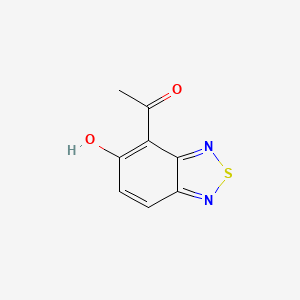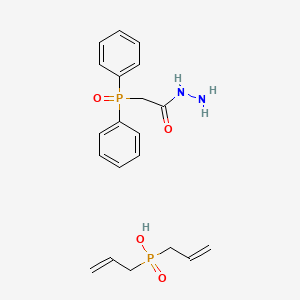
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate is an organic compound with the molecular formula C20H26N2O4P2 and a molecular weight of 420.38 g/mol . This compound is part of the phosphoryl acetic acid hydrazide family and is known for its unique structural properties, which make it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate typically involves the reaction of diphenylphosphoryl acetic acid hydrazide with diallylphosphinate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile at room temperature.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl and hydrazide groups enable it to form strong interactions with biological macromolecules, such as proteins and nucleic acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl acetic acid hydrazide: Shares the phosphoryl acetic acid hydrazide core structure but lacks the diallylphosphinate group.
Isatin derivatives: Hybrid compounds based on isatin and phosphoryl acetic acid hydrazide, known for their diverse biological activities.
Sterically hindered phenols: Compounds with bulky phenolic groups that exhibit unique chemical and biological properties.
Uniqueness
2-(Diphenylphosphoryl)acetohydrazide diallylphosphinate is unique due to its combination of phosphoryl, hydrazide, and diallylphosphinate groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C20H26N2O4P2 |
|---|---|
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
bis(prop-2-enyl)phosphinic acid;2-diphenylphosphorylacetohydrazide |
InChI |
InChI=1S/C14H15N2O2P.C6H11O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-3-5-9(7,8)6-4-2/h1-10H,11,15H2,(H,16,17);3-4H,1-2,5-6H2,(H,7,8) |
Clave InChI |
WQCRONXEXWDVKK-UHFFFAOYSA-N |
SMILES canónico |
C=CCP(=O)(CC=C)O.C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


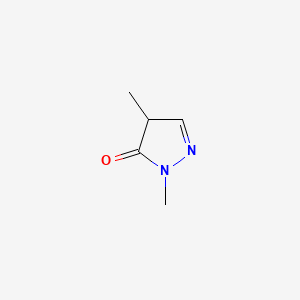
![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
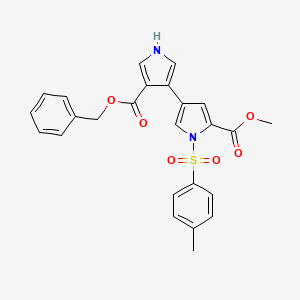
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)
![6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15214644.png)

![5-(2-Chlorophenyl)-N,N-diethyl-7-nitroimidazo[1,2-A]quinolin-4-amine](/img/structure/B15214652.png)

